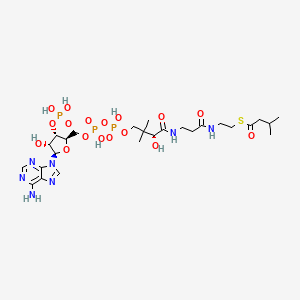
isovaleryl-CoA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isovaleryl-CoA is a methylbutanoyl-CoA is the S-isovaleryl derivative of coenzyme A. It has a role as a mouse metabolite. It derives from an isovaleric acid and a butyryl-CoA. It is a conjugate acid of an this compound(4-).
Applications De Recherche Scientifique
Clinical Applications
1. Newborn Screening and Diagnosis
Isovaleryl-CoA plays a critical role in newborn screening programs. The quantification of acylcarnitine metabolites, including this compound, via tandem mass spectrometry has enhanced the early detection of isovaleric acidemia. This method allows for the identification of variants of uncertain significance (VUS) in IVD mutations, facilitating timely interventions for affected infants .
2. Genetic Characterization
Research has focused on identifying mutations in the IVD gene responsible for this compound dehydrogenase deficiency. Studies have characterized various mutations across different populations, revealing unique mutation spectra that inform genetic counseling and management strategies . For instance, novel splice site variations have been identified in Korean patients with isovaleric acidemia, highlighting the genetic diversity associated with this condition .
Metabolic Research
1. Enzyme Activity Studies
This compound serves as a substrate for studying the activity of this compound dehydrogenase. Assays measuring enzyme kinetics have been developed to evaluate residual enzyme activity in patients with varying clinical severities of isovaleric acidemia. These studies indicate a correlation between enzyme activity levels and clinical presentations, providing insights into disease progression and severity .
2. Metabolite Profiling
The analysis of metabolites derived from this compound has been instrumental in understanding metabolic pathways. In patients with isovaleric acidemia, metabolite profiling has revealed elevated levels of free isovaleric acid and its conjugates, which can assist in confirming diagnoses during metabolic crises . This profiling aids both in research settings and clinical diagnostics.
Therapeutic Developments
1. Dietary Management
The management of isovaleric acidemia often includes dietary interventions to limit leucine intake. Understanding the role of this compound in leucine metabolism has led to the development of specialized dietary plans aimed at minimizing metabolic disturbances while ensuring adequate nutrition .
2. Gene Therapy Approaches
Emerging research into gene therapy targets the restoration of functional IVD gene expression to correct the underlying metabolic defect. Techniques such as CRISPR/Cas9 are being explored for their potential to edit mutations within the IVD gene, thereby reducing this compound accumulation and alleviating symptoms associated with isovaleric acidemia .
Case Studies
Propriétés
Numéro CAS |
6244-91-3 |
|---|---|
Formule moléculaire |
C26H44N7O17P3S |
Poids moléculaire |
851.7 g/mol |
Nom IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-methylbutanethioate |
InChI |
InChI=1S/C26H44N7O17P3S/c1-14(2)9-17(35)54-8-7-28-16(34)5-6-29-24(38)21(37)26(3,4)11-47-53(44,45)50-52(42,43)46-10-15-20(49-51(39,40)41)19(36)25(48-15)33-13-32-18-22(27)30-12-31-23(18)33/h12-15,19-21,25,36-37H,5-11H2,1-4H3,(H,28,34)(H,29,38)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41)/t15-,19-,20-,21+,25-/m1/s1 |
Clé InChI |
UYVZIWWBJMYRCD-ZMHDXICWSA-N |
SMILES |
CC(C)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES isomérique |
CC(C)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES canonique |
CC(C)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Synonymes |
coenzyme A, isovaleryl- isovaleryl-CoA isovaleryl-coenzyme A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















